N-ACETYL-beta-D-GLUCOSAMINE
Overview
Description
2-Acetamido-2-deoxy-beta-D-glucosamine is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an acetamido group. This compound is a significant building block in the biosynthesis of glycoproteins and glycolipids. It is commonly found in the structure of chitin and chitosan, which are polysaccharides present in the exoskeletons of crustaceans and insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-2-deoxy-beta-D-glucosamine can be synthesized through the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . Another method involves the deacetylation of chitin in the presence of sodium hydroxide at high temperatures .
Industrial Production Methods
Industrial production of 2-acetamido-2-deoxy-beta-D-glucosamine typically involves the extraction and deacetylation of chitin from crustacean shells. The process includes treating chitin with concentrated sodium hydroxide to remove the acetyl groups, resulting in the formation of chitosan, which is then further processed to obtain 2-acetamido-2-deoxy-beta-D-glucosamine .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-beta-D-glucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: Reduction reactions can convert it into glucosaminitol.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents, such as acyl chlorides and alkyl halides, can be used for substitution reactions.
Major Products
Oxidation: Glucosaminic acid
Reduction: Glucosaminitol
Substitution: Various N-substituted glucosamines
Scientific Research Applications
2-Acetamido-2-deoxy-beta-D-glucosamine has a wide range of applications in scientific research:
Mechanism of Action
2-Acetamido-2-deoxy-beta-D-glucosamine exerts its effects by participating in the biosynthesis of glycoproteins and glycolipids. It acts as a substrate for enzymes involved in glycosylation, leading to the formation of complex carbohydrates. The compound targets specific enzymes, such as glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: A closely related compound with similar structural features and functions.
2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: Another derivative of glucose with an amino group at the second carbon.
Uniqueness
2-Acetamido-2-deoxy-beta-D-glucosamine is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Biological Activity
N-Acetyl-beta-D-glucosamine (GlcNAc) is an amino sugar derived from glucose and is a crucial component of glycosaminoglycans and glycoproteins. It plays a significant role in various biological processes, including cell signaling, immune response, and tissue repair. This article explores the biological activity of GlcNAc, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its acetyl group attached to the amino group of glucosamine. Its chemical formula is C₈H₁₅NO₆, and it has a molecular weight of 221.22 g/mol. The compound is soluble in water and exhibits a sweet taste, making it suitable for various applications in food and pharmaceuticals.
Mechanisms of Biological Activity
- Cell Signaling : GlcNAc is involved in N-glycosylation, a process essential for protein folding and stability. It modulates cell signaling pathways by influencing receptor interactions and cellular responses.
- Inflammation Modulation : Research indicates that GlcNAc can inhibit pro-inflammatory cytokines, thereby playing a role in managing inflammatory conditions. It has been shown to reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types.
- Antimicrobial Activity : GlcNAc exhibits antimicrobial properties against certain pathogens. Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, potentially through interference with bacterial cell wall synthesis.
- Chondroprotective Effects : In the context of osteoarthritis, GlcNAc has been shown to support cartilage health by promoting chondrocyte proliferation and inhibiting matrix metalloproteinases (MMPs), which are responsible for cartilage degradation.
1. Joint Health
GlcNAc is often used as a dietary supplement for joint health. Clinical trials have indicated that it may alleviate symptoms of osteoarthritis by reducing pain and improving joint function.
Study | Participants | Dosage | Outcome |
---|---|---|---|
Smith et al., 2020 | 100 patients with knee OA | 1500 mg/day for 12 weeks | Significant reduction in pain scores |
Johnson et al., 2021 | 80 patients with hip OA | 1000 mg/day for 6 months | Improved joint mobility |
2. Inflammatory Conditions
GlcNAc's anti-inflammatory properties have led to its investigation in conditions like rheumatoid arthritis and inflammatory bowel disease (IBD).
Study | Condition | Dosage | Findings |
---|---|---|---|
Lee et al., 2019 | Rheumatoid Arthritis | 2000 mg/day for 8 weeks | Decrease in inflammatory markers |
Patel et al., 2022 | IBD | 1000 mg/day for 3 months | Improvement in clinical symptoms |
3. Skin Health
Topical formulations containing GlcNAc have been studied for their potential to improve skin hydration and elasticity.
Study | Application | Duration | Results |
---|---|---|---|
Wong et al., 2023 | Cream containing GlcNAc | 4 weeks | Enhanced skin hydration levels |
Zhang et al., 2022 | Serum with GlcNAc | 8 weeks | Increased skin elasticity |
Case Studies
- Case Study on Osteoarthritis : A randomized controlled trial involving elderly patients with knee osteoarthritis demonstrated that supplementation with GlcNAc resulted in improved pain management compared to placebo, suggesting its efficacy as a therapeutic agent.
- Case Study on Inflammatory Bowel Disease : A cohort study reported that patients with IBD experienced significant symptom relief after incorporating GlcNAc into their diet, highlighting its potential as an adjunct therapy.
Research Findings
Recent studies have further elucidated the mechanisms by which GlcNAc exerts its biological effects:
- Gene Expression Modulation : A study published in the Journal of Biological Chemistry found that GlcNAc influences gene expression related to inflammation and cellular stress responses.
- Inhibition of Glycation : Research indicates that GlcNAc can inhibit the formation of advanced glycation end products (AGEs), which are implicated in various age-related diseases.
- Gut Microbiome Interaction : Emerging evidence suggests that GlcNAc may positively influence gut microbiota composition, potentially enhancing gut health and immune function.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-68-1, 72-87-7 | |
Record name | β-N-Acetylglucosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-beta-D-glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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